molecular formula C9H5ClFNO2 B6293912 6-Chloro-3-fluoro-2-(oxazol-5-yl)phenol CAS No. 2379321-38-5

6-Chloro-3-fluoro-2-(oxazol-5-yl)phenol

Cat. No.: B6293912
CAS No.: 2379321-38-5
M. Wt: 213.59 g/mol
InChI Key: FXYDWHRMBBLKNP-UHFFFAOYSA-N
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Description

“6-Chloro-3-fluoro-2-(oxazol-5-yl)phenol” is a chemical compound with the CAS Number: 2379321-38-5 . It has a molecular weight of 213.6 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5ClFNO2/c10-5-1-2-6 (11)8 (9 (5)13)7-3-12-4-14-7/h1-4,13H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Properties

IUPAC Name

6-chloro-3-fluoro-2-(1,3-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-2-6(11)8(9(5)13)7-3-12-4-14-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYDWHRMBBLKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C2=CN=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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